molecular formula C13H15FN4S B6322730 1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-75-9

1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6322730
CAS No.: 1029718-75-9
M. Wt: 278.35 g/mol
InChI Key: AMRKPZFRRUETGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety. The presence of a fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The piperazine moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

    Medicine: Research into its pharmacological effects has shown promise in areas such as neuroprotection and anti-inflammatory activity, making it a potential therapeutic agent.

    Industry: The compound’s unique chemical properties are leveraged in the development of specialty chemicals and advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiadiazole ring can participate in various biochemical pathways. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes, depending on the specific application.

Comparison with Similar Compounds

1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other similar compounds, such as:

    1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological activity.

    1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: The presence of a methyl group instead of a fluorophenyl group can affect its pharmacokinetic properties and interaction with biological targets.

    1-{3-[(2-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: The nitro group introduces different electronic properties, potentially leading to distinct biological effects and applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKPZFRRUETGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.